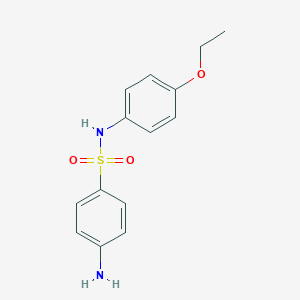
4-Amino-2-(hydroxymethyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of 4-Amino-2-(hydroxymethyl)phenol and its derivatives often involves the reduction of Schiff bases or condensation reactions. Ajibade and Andrew (2021) synthesized related compounds through a Schiff bases reduction route, providing a foundation for synthesizing this compound derivatives (Ajibade & Andrew, 2021). Additionally, Han-wen (2010) demonstrated a "One-pot" synthesis method for 2-(N-substituted aminomethyl) phenols from amino acid esters hydrochloride and salicylaldehyde, which could be adapted for this compound synthesis (Liu Han-wen, 2010).
Molecular Structure Analysis
The molecular structure of this compound derivatives features interesting intermolecular interactions. For instance, Ajibade and Andrew (2021) reported compounds with significant hydrogen bonding, highlighting the potential for complex molecular interactions in derivatives of this compound (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
This compound acts as a crucial intermediate in various chemical reactions. Its amine and hydroxymethyl groups facilitate the formation of Schiff bases and enable nucleophilic reactions. The research by Ajibade and Andrew (2021) and others provides insights into the reactivity of similar compounds, suggesting that this compound can participate in a wide range of chemical transformations (Ajibade & Andrew, 2021).
Physical Properties Analysis
The physical properties of this compound, such as solubility and melting point, are critical for its application in synthesis. Although specific data for this compound was not found in the literature search, the properties of closely related compounds suggest that it is likely to be moderately soluble in organic solvents and water, facilitating its use in various chemical reactions.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity towards oxidizing agents, acids, and bases, are essential for understanding its behavior in synthesis. While direct studies on this compound are limited, the chemical behavior of similar amino-phenols suggests a high reactivity towards electrophilic substitution reactions and potential for forming stable complexes with metals (Ajibade & Andrew, 2021).
Scientific Research Applications
Antimicrobial and Antidiabetic Activities : 4-Aminophenol derivatives exhibit broad-spectrum antimicrobial and antidiabetic activities, suggesting potential uses in pharmaceuticals and food additives (Rafique et al., 2022).
Water and Wastewater Analysis : The compound 4-aminoantipyrine is used in a method for determining phenols in water and wastewater, with improved results at pH 8.0 due to favorable reaction kinetics (Faust & Mikulewicz, 1967).
Production of Stable Phenoxyl Radicals : The synthesis and oxidation of 4-(N-Arylmethylideneamino)-2,6-t-butylphenols can produce stable phenoxyl radicals, useful in the oxidation of various organic compounds (Manda, 1974).
Anticancer Activity : 4-Chloro-2-[5-(diethylamino)-2-hydroxybenzylidene]amino-phenol and its metal complexes demonstrate moderate in vitro anticancer activity against HeLa cells (Abbas et al., 2020).
Antibiotic Potential : The 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45, with a unique substrate range and subunit structure, shows promise as a new antibiotic for nitrobenzene degradation (Lendenmann & Spain, 1996).
Polymer Chemistry Applications : Poly(benzofuran-co-arylacetic acid) (PHMA) is a highly functionalized polymer with diverse reactivity, suitable for nanomedicine and organocatalysis applications (Nan et al., 2017).
Saluretic Agents : Modified 2-(aminomethyl)phenols show potential as new class saluretic agents, with diuretic effects influenced by functional group modifications (Stokker et al., 1981).
Selective Synthesis Techniques : Hydroxypropyl cyclodextrins can be used for the selective synthesis of 4-(Hydroxymethyl)phenol from phenol and formaldehyde, showing significant selectivity enhancements (Komiyama, 1989).
properties
IUPAC Name |
4-amino-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEFOZIMAJPJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377156 | |
| Record name | 4-Amino-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104333-09-7 | |
| Record name | 4-Amino-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




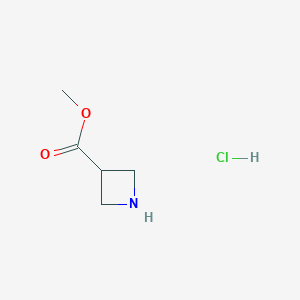
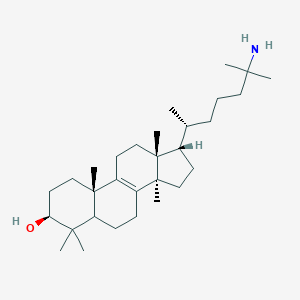
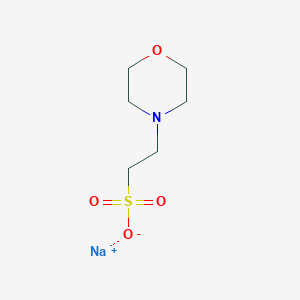

![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)
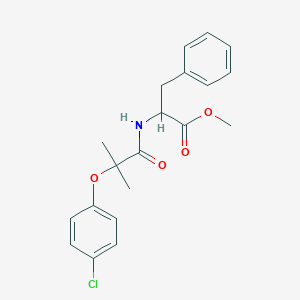
![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)



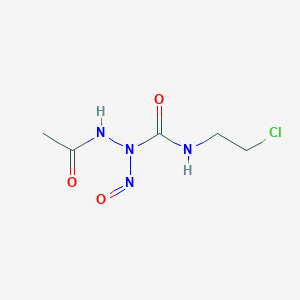
![7-Chloro-6-fluoro-4-oxo-1-phenyl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B11091.png)
